Peptide 12d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C69H128N18O16S |

|---|---|

Molecular Weight |

1497.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C69H128N18O16S/c1-16-39(9)54(74)67(100)85-51(35-53(73)88)66(99)84-49(32-36(3)4)64(97)82-45(24-18-21-28-70)60(93)77-44(14)59(92)87-55(40(10)17-2)68(101)78-41(11)56(89)75-42(12)57(90)80-48(27-31-104-15)61(94)76-43(13)58(91)79-46(25-19-22-29-71)62(95)81-47(26-20-23-30-72)63(96)83-50(33-37(5)6)65(98)86-52(69(102)103)34-38(7)8/h36-52,54-55H,16-35,70-72,74H2,1-15H3,(H2,73,88)(H,75,89)(H,76,94)(H,77,93)(H,78,101)(H,79,91)(H,80,90)(H,81,95)(H,82,97)(H,83,96)(H,84,99)(H,85,100)(H,86,98)(H,87,92)(H,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1 |

InChI Key |

QYLPHARHTOCCBJ-ZPHRRXNLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Peptide 12d: A Technical Guide to Wasp Venom Bioprospecting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Venoms from the Hymenoptera order, particularly from wasps, represent a rich and largely untapped reservoir of bioactive peptides with significant therapeutic potential. These peptides, honed by millions of years of evolution, exhibit a remarkable range of pharmacological activities, from antimicrobial and anti-inflammatory to anticancer effects. This technical guide focuses on the discovery and isolation of a specific wasp venom peptide, Peptide 12d, a member of the mastoparan family of peptides. Due to the limited specific literature on this compound, this guide will also draw upon established methodologies for the isolation and characterization of analogous peptides from wasp venom, such as Polybia-MP1, to provide a comprehensive overview of the techniques and workflows involved.

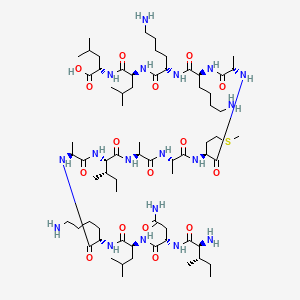

This compound was identified from the venom of the hornet Vespa magnifica. It belongs to the mastoparan family of peptides, which are characterized by their cationic and amphipathic helical structure. The amino acid sequence of this compound is INLKAIAAMAKKLL-NH2. This guide will detail the processes for venom extraction, peptide purification and characterization, and provide insights into its potential biological activities and mechanisms of action.

Discovery and Sourcing of Wasp Venom

The initial step in the discovery of novel venom peptides is the collection of venom from the target species. For this compound, the source is the venom of Vespa magnifica.

Venom Extraction

A common and effective method for venom collection is electrical stimulation. This method is preferred as it yields a relatively pure venom sample with minimal contamination from other bodily fluids.

Experimental Protocol: Venom Extraction by Electrical Stimulation

-

Wasp Collection: Specimens of Vespa magnifica are collected from their natural habitat.

-

Anesthetization: The wasps are anesthetized, typically using CO2, to ensure safe handling.

-

Venom Extraction: Anesthetized wasps are held with forceps and their stingers are brought into contact with a capillary tube or a collection plate. A mild electrical stimulus (e.g., 6-12V) is applied at the base of the stinger, inducing the release of venom.

-

Sample Pooling and Storage: The collected venom is pooled, lyophilized to remove water, and stored at -20°C or lower to preserve the integrity of the peptidic components.

Isolation and Purification of this compound

The crude venom is a complex mixture of proteins, peptides, enzymes, and small molecules. A multi-step chromatographic approach is necessary to isolate and purify this compound to homogeneity.

General Workflow for Peptide Isolation

The purification process typically involves a combination of size-exclusion and reversed-phase chromatography. The following workflow provides a general yet detailed protocol.

Caption: A generalized experimental workflow for the isolation and characterization of wasp venom peptides.

Detailed Experimental Protocols

2.2.1. Size-Exclusion Chromatography (SEC)

This initial step separates the venom components based on their molecular size.

-

Column: A Sephadex G-50 column (or equivalent) is equilibrated with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6.8).

-

Sample Loading: The reconstituted crude venom is loaded onto the column.

-

Elution: The venom components are eluted with the equilibration buffer at a constant flow rate.

-

Fraction Collection: Fractions are collected and their absorbance at 280 nm is monitored to detect protein and peptide-containing fractions.

-

Bioactivity Screening (Optional): Fractions can be screened for biological activity (e.g., antimicrobial or cytotoxic activity) to guide the selection of fractions for further purification.

2.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates peptides based on their hydrophobicity.

-

Column: A C18 column is typically used.

-

Mobile Phases:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: The peptide-containing fractions from SEC are subjected to a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes.

-

Detection: Peptides are detected by monitoring the absorbance at 214 nm.

-

Fraction Collection: Peaks corresponding to individual peptides are collected.

-

Purity Assessment: The purity of the collected fractions is assessed by re-injecting a small aliquot onto the same or a similar column with a shallower gradient.

Characterization of this compound

Once purified, the primary structure and molecular weight of this compound are determined.

Mass Spectrometry

Mass spectrometry is used to determine the precise molecular weight of the purified peptide.

Experimental Protocol: MALDI-TOF Mass Spectrometry

-

Sample Preparation: A small aliquot of the purified peptide is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

-

Analysis: The sample is spotted onto a MALDI target plate and analyzed in a MALDI-TOF mass spectrometer.

-

Data Interpretation: The resulting spectrum will show a peak corresponding to the monoisotopic mass of the peptide.

Amino Acid Sequencing

The amino acid sequence of the peptide is determined using Edman degradation or tandem mass spectrometry (MS/MS).

Experimental Protocol: Edman Degradation

-

Sample Preparation: The purified peptide is loaded onto a protein sequencer.

-

Sequential Degradation: The N-terminal amino acid is derivatized, cleaved, and identified by HPLC. This process is repeated for subsequent amino acids.

Quantitative Data

The following table summarizes the key quantitative data for this compound and the representative analogue, Polybia-MP1.

| Parameter | This compound | Polybia-MP1 |

| Source | Vespa magnifica | Polybia paulista[1] |

| Amino Acid Sequence | INLKAIAAMAKKLL-NH2 | IDWKKLLDAAKQIL-NH2[1] |

| Molecular Weight (Da) | 1495.0 (Calculated) | 1654.09 (Experimental)[1] |

| Net Charge (at pH 7) | +4 | +4 |

Biological Activity and Signaling Pathways

This compound, as a mastoparan, is predicted to interact with cell membranes and potentially activate G-protein coupled signaling pathways. The well-studied analogue, Polybia-MP1, is known to have potent antimicrobial and anticancer activity by forming pores in cell membranes[2][3].

Proposed Signaling Pathway for Mastoparans

Mastoparans are known to activate G-proteins directly, leading to the degranulation of mast cells and the release of histamine and other inflammatory mediators.

Caption: Proposed signaling pathway for mastoparan-induced mast cell degranulation.

Mechanism of Action of Polybia-MP1

Polybia-MP1 exerts its cytotoxic effects by forming pores in the membranes of cancer cells and bacteria. This action is selective due to differences in the lipid composition of the outer leaflet of the cell membranes.

Caption: Mechanism of pore formation by Polybia-MP1 in target cell membranes.

Conclusion and Future Directions

The discovery and isolation of this compound from Vespa magnifica venom highlights the vast potential of natural sources for novel drug leads. The methodologies outlined in this guide provide a robust framework for the purification and characterization of this and other venom peptides. Further research is warranted to fully elucidate the biological activities of this compound, including its antimicrobial and anticancer potential, and to explore its mechanism of action in detail. Structure-activity relationship studies, involving the synthesis of peptide analogues, could lead to the development of more potent and selective therapeutic agents. The continued exploration of wasp venoms is a promising avenue for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the 12-Amino Acid Peptide Fragment of the Amyloid Precursor Protein Intracellular Domain (AICD)

Disclaimer: The term "Peptide 12d" does not correspond to a universally recognized or standardized nomenclature for a specific peptide. This guide focuses on a well-characterized 12-amino acid peptide, the central residue stretch (16-27) of the Amyloid Precursor Protein Intracellular Domain (AICD), hereafter referred to as AICD(16-27). This peptide is of significant interest in neurodegenerative disease research, particularly Alzheimer's disease.

Core Peptide Information

Amino Acid Sequence

The primary structure of AICD(16-27) is a linear sequence of 12 amino acids.

Sequence (N-terminus to C-terminus): Thr-Ser-Ile-His-His-Gly-Val-Val-Glu-Val-Asp-Ala

One-Letter Code: T S I H H G V V E V D A

Structure

The three-dimensional structure of the AICD(16-27) peptide has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and homology modeling.[1] NMR studies of the peptide in an aqueous solution suggest a propensity for a helical fold. A full-length model of the 57-residue AICD, incorporating the structure of this central 12-residue segment, shows a structural overlay with the Aβ-42 peptide, implying potential similarities in their properties.[1]

Quantitative Data

The interaction of AICD(16-27) with various molecules, including metals and polyphenols, has been a subject of study due to its implication in Alzheimer's disease pathology. The following table summarizes computational docking scores for the interaction of AICD(16-27) with selected polyphenols, indicating the potential binding affinity.

| Interacting Molecule | Docking Score (CDOCKER energy) |

| Curcumin | -36.58 |

| Epigallocatechin gallate (EGCG) | -33.71 |

| Resveratrol | -29.83 |

| Rosmarinic acid | -38.24 |

Note: These scores are derived from in silico molecular docking studies and represent the predicted binding energy. Lower energy values suggest a more favorable binding interaction.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and structural analysis of the AICD(16-27) peptide.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides like AICD(16-27). The following protocol is a generalized procedure based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (Thr, Ser, Ile, His, Gly, Val, Glu, Asp, Ala)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Solvents (DMF, DCM, Diethyl ether)

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ala-OH) to the resin using a coupling agent and a base.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using 20% piperidine in DMF.

-

Iterative Coupling and Deprotection: Sequentially couple the remaining Fmoc-protected amino acids in the desired order (Asp, Val, Glu, Val, Val, Gly, His, His, Ile, Ser, Thr), with a deprotection step after each coupling.

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

NMR Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Materials:

-

Purified AICD(16-27) peptide

-

NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the lyophilized AICD(16-27) peptide in the NMR buffer to a final concentration of 1-5 mM.

-

1D NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and proper folding.

-

2D NMR Experiments: Perform a series of two-dimensional NMR experiments, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.

-

Structure Calculation: Use the distance restraints obtained from the NOESY spectra, along with dihedral angle restraints from other NMR experiments if available, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

-

Structure Validation: Validate the quality of the calculated structures using various structural and energetic criteria.

Molecular Docking

Molecular docking is a computational method used to predict the binding mode of a ligand (in this case, small molecules like polyphenols) to a receptor (the AICD(16-27) peptide).

Software:

-

Molecular modeling software (e.g., Discovery Studio, AutoDock)

-

A 3D structure of the AICD(16-27) peptide (from NMR or homology modeling)

-

3D structures of the ligands of interest

Procedure:

-

Receptor and Ligand Preparation: Prepare the 3D structures of the AICD(16-27) peptide and the small molecule ligands by adding hydrogen atoms, assigning charges, and minimizing their energy.

-

Binding Site Definition: Define the potential binding site on the surface of the AICD(16-27) peptide. This can be done based on experimental data or by identifying surface pockets.

-

Docking Simulation: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site of the peptide.

-

Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and the ligand.

Signaling Pathways and Experimental Workflows

AICD Generation and Signaling

The AICD peptide is generated through the proteolytic processing of the Amyloid Precursor Protein (APP). This process and the subsequent signaling events are depicted in the following diagram.

Caption: Generation and signaling pathways of the Amyloid Precursor Protein Intracellular Domain (AICD).

Experimental Workflow for AICD(16-27) Analysis

The following diagram illustrates a typical experimental workflow for the study of the AICD(16-27) peptide.

References

Unveiling the Antimicrobial Power of [W7]KR12-KAEK: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial mechanism of the synthetic peptide [W7]KR12-KAEK, a derivative of the human cathelicidin peptide KR-12. This document will serve as a comprehensive resource, detailing the peptide's mode of action against key pathogens, presenting quantitative efficacy data, and outlining the experimental protocols used to elucidate its antimicrobial properties. As "Peptide 12d" did not yield specific results, this guide focuses on the well-documented peptide [W7]KR12-KAEK as a representative example of a potent antimicrobial peptide.

Core Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of [W7]KR12-KAEK is the disruption of bacterial cell membrane integrity. [W7]KR12-KAEK, like many cationic antimicrobial peptides, is believed to interact with the negatively charged components of bacterial membranes, leading to rapid permeabilization and subsequent cell death. This direct, physical mechanism of action is a key advantage, as it is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[1]

The design of [W7]KR12-KAEK, which includes the addition of a KAEK sequence to the C-terminus of KR-12, enhances its antimicrobial and antibiofilm capabilities. This modification increases the peptide's net positive charge and amphipathicity, which are crucial for its interaction with and disruption of the bacterial membrane.[2] Scanning electron microscopy (SEM) has visually confirmed this mechanism, revealing significant damage to the bacterial surface of Streptococcus mutans after treatment with the peptide.[3][4]

Below is a diagram illustrating the proposed mechanism of action:

Quantitative Antimicrobial Efficacy

The antimicrobial and antibiofilm activities of [W7]KR12-KAEK have been quantified against various strains of the cariogenic bacterium Streptococcus mutans. The following tables summarize the key findings from these studies.

Table 1: In Vitro Susceptibility of Streptococcus mutans to [W7]KR12-KAEK

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |

| S. mutans UA159 | 7.8 - 31.25 | 15.6 - 62.5 |

| S. mutans UA130 | 7.8 - 31.25 | 15.6 - 62.5 |

| S. mutans ATCC 25175 | 7.8 - 31.25 | 15.6 - 62.5 |

Data extracted from da Silva et al., 2017.[5]

Table 2: Anti-Biofilm Activity of [W7]KR12-KAEK against Streptococcus mutans

| Activity | Concentration Range (μg/mL) | Biofilm Reduction (%) |

| Inhibition of Biofilm Formation | 7.8 - 62.5 | 50 - 100 |

| Disruption of Preformed Biofilms | 62.5 - 500 | Significant reduction in viable cells |

Data extracted from da Silva et al., 2017.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments used to characterize the antimicrobial action of [W7]KR12-KAEK.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

Workflow Diagram:

Materials:

-

[W7]KR12-KAEK peptide

-

Bacterial strain of interest (e.g., S. mutans)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation: Culture bacteria overnight in TSB at 37°C. Dilute the overnight culture in fresh TSB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Peptide Serial Dilution: Prepare a stock solution of [W7]KR12-KAEK. Perform two-fold serial dilutions in TSB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it onto TSB agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in no colony formation on the agar plate.

Biofilm Inhibition and Disruption Assay (Crystal Violet Method)

This protocol is used to quantify the effect of the peptide on biofilm formation and pre-existing biofilms.

Workflow Diagram:

Materials:

-

Bacterial strain of interest

-

Appropriate biofilm growth medium

-

[W7]KR12-KAEK peptide

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

33% Acetic Acid or 95% Ethanol

-

Plate reader

Procedure:

-

For Biofilm Inhibition: In a 96-well plate, add bacterial inoculum and different concentrations of [W7]KR12-KAEK to the growth medium.

-

For Disruption of Preformed Biofilms: First, grow biofilms in the 96-well plate for 24-48 hours. Then, remove the planktonic cells and add fresh medium containing different concentrations of the peptide.

-

Incubation: Incubate the plates at 37°C for 24-48 hours to allow for biofilm formation or treatment.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic and loosely attached cells.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Wash the wells again with water to remove excess stain.

-

Solubilization: Add 33% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 590 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Scanning Electron Microscopy (SEM) of Peptide-Treated Bacteria

This protocol allows for the visualization of morphological changes in bacteria upon treatment with the peptide.

Workflow Diagram:

Materials:

-

Bacterial culture

-

[W7]KR12-KAEK peptide

-

Fixatives (e.g., glutaraldehyde, osmium tetroxide)

-

Ethanol series for dehydration (e.g., 30%, 50%, 70%, 90%, 100%)

-

Critical point dryer

-

Sputter coater

-

Scanning Electron Microscope

Procedure:

-

Sample Preparation: Treat a bacterial suspension with a desired concentration of [W7]KR12-KAEK for a specific duration. A control sample without the peptide should also be prepared.

-

Fixation: Fix the bacterial cells by adding a fixative such as glutaraldehyde to preserve their structure.

-

Dehydration: Dehydrate the samples by passing them through a series of increasing concentrations of ethanol to remove water.

-

Drying: Use a critical point dryer to dry the samples without causing structural damage from surface tension.

-

Coating: Mount the dried samples on stubs and coat them with a thin layer of a conductive material, such as gold or palladium, using a sputter coater. This prevents charging during imaging.

-

Imaging: Visualize the samples using a scanning electron microscope to observe any morphological changes, such as membrane blebbing, pore formation, or cell lysis.

Conclusion

The synthetic antimicrobial peptide [W7]KR12-KAEK demonstrates potent antimicrobial and antibiofilm activity, primarily through the disruption of the bacterial cell membrane. Its enhanced efficacy compared to its parent peptide, KR-12, highlights the potential for rational design in developing new and effective antimicrobial agents. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of [W7]KR12-KAEK and other similar antimicrobial peptides in the ongoing fight against bacterial infections.

References

- 1. Novel antimicrobial strategies against infections [aimspress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Effect of a Peptide Containing Novel Oral Spray on Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.unesp.br [repositorio.unesp.br]

Peptide 12d and the Mast Cell Degranulation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular mechanisms underlying the activation of mast cell degranulation by a representative cationic peptide, designated here as "Peptide 12d". While "this compound" is a hypothetical entity for the purpose of this guide, the pathways and experimental data described are based on established principles of peptide-mediated mast cell activation, primarily through the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document details the core signaling pathways, presents quantitative data from analogous peptide-induced degranulation studies, provides detailed experimental protocols for assessing mast cell activation, and includes visualizations of the key processes to facilitate understanding and experimental design.

Introduction to Peptide-Induced Mast Cell Degranulation

Mast cells are critical effector cells of the immune system, renowned for their role in allergic reactions. Beyond the canonical IgE-mediated activation, a diverse range of cationic peptides, including neuropeptides, antimicrobial peptides, and certain drugs, can directly trigger mast cell degranulation.[1][2][3] This IgE-independent pathway is a key component of neurogenic inflammation, host defense, and pseudo-allergic drug reactions. The central receptor mediating these responses in human mast cells is MRGPRX2.[1][4] Understanding the intricacies of the MRGPRX2 signaling cascade is paramount for the development of therapeutics targeting these conditions. This guide will use "this compound" as a model secretagogue to explore this pathway.

The MRGPRX2 Signaling Pathway

The activation of mast cell degranulation by cationic peptides like this compound is initiated by its binding to the MRGPRX2 receptor. This interaction triggers a cascade of intracellular events culminating in the release of pre-formed inflammatory mediators, such as histamine and β-hexosaminidase, from the mast cell's granules.

Receptor Activation and G Protein Coupling

Upon binding of this compound to MRGPRX2, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. Specifically, MRGPRX2 couples to both Gαi and Gαq subunits.

Downstream Signaling Cascades

The activation of Gαi and Gαq initiates two principal signaling branches:

-

The PLCγ Pathway and Calcium Mobilization: The activated G protein subunits stimulate Phospholipase C gamma (PLCγ). PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores. This initial calcium influx is followed by a sustained entry of extracellular calcium through store-operated calcium channels. The resulting sharp increase in intracellular calcium concentration is a critical trigger for the fusion of granular membranes with the plasma membrane, leading to degranulation.

-

The PI3K/AKT Pathway: The G protein activation also leads to the stimulation of Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase AKT. The PI3K/AKT pathway is essential for the process of granule discharge.

-

The ERK1/2 Pathway: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are also involved in the signaling cascade downstream of MRGPRX2 activation.

The convergence of these signaling pathways leads to the rapid and efficient release of inflammatory mediators from mast cell granules.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced mast cell degranulation via MRGPRX2.

Quantitative Analysis of Peptide-Induced Mast Cell Degranulation

The potency and efficacy of peptides in inducing mast cell degranulation can be quantified. The following table summarizes representative data for Substance P, a well-characterized peptide that activates mast cells through MRGPRX2. These values can serve as a benchmark for evaluating the activity of "this compound".

| Peptide | Cell Type | Assay | Parameter | Value | Reference |

| Substance P | LAD2 cells | β-hexosaminidase release | EC50 | ~1 µM | |

| Substance P | LAD2 cells | Calcium Mobilization | EC50 | ~0.5 µM | |

| Substance P | Primary human mast cells | β-hexosaminidase release | % Release at 10 µM | ~40-50% | |

| Compound 48/80 | LAD2 cells | β-hexosaminidase release | EC50 | ~1 µg/mL |

Experimental Protocols

Mast Cell Culture

The human mast cell line LAD2 is a suitable model for studying MRGPRX2-mediated degranulation. LAD2 cells should be cultured in StemPro-34 SFM supplemented with 100 ng/mL recombinant human stem cell factor (SCF).

β-Hexosaminidase Release Assay for Mast Cell Degranulation

This assay is a colorimetric method to quantify the release of the granular enzyme β-hexosaminidase, which serves as a marker for mast cell degranulation.

Materials:

-

LAD2 mast cells

-

Tyrode's buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)

-

This compound (or other stimulating peptide) solution

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M sodium citrate buffer, pH 4.5)

-

Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

Triton X-100 (0.1% in Tyrode's buffer)

-

96-well V-bottom plates

-

96-well flat-bottom plates

-

Microplate reader (405 nm absorbance)

Procedure:

-

Cell Preparation: Harvest LAD2 cells and wash them with Tyrode's buffer. Resuspend the cells in Tyrode's buffer to a final concentration of 2 x 10^5 cells/mL.

-

Cell Plating: Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.

-

Stimulation: Add 50 µL of Tyrode's buffer containing various concentrations of this compound to the respective wells. For the negative control (spontaneous release), add 50 µL of Tyrode's buffer alone. For the positive control (total release), add 50 µL of 0.1% Triton X-100.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the degranulation reaction by placing the plate on ice for 10 minutes.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well flat-bottom plate.

-

Enzymatic Reaction: Add 50 µL of the pNAG substrate solution to each well containing the supernatant.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Stop Reaction: Add 100 µL of the stop solution to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of β-hexosaminidase release is calculated as follows: % Release = [(OD_sample - OD_spontaneous) / (OD_total - OD_spontaneous)] x 100

Experimental Workflow Diagram

References

- 1. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The role of G protein-coupled receptors in mast cell activation by antimicrobial peptides: is there a connection? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Function of Peptide 12d (Polybia-CP) in Wasp Venom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function, mechanism of action, and therapeutic potential of a 12-amino acid peptide derived from wasp venom, commonly known as Polybia-CP. For the purpose of this guide, we will refer to it as "Peptide 12d" to align with the topic query. This document details its potent antimicrobial and immunomodulatory activities, presenting key quantitative data, in-depth experimental protocols, and visual representations of its operational pathways.

Introduction: The Therapeutic Potential of Wasp Venom Peptides

Wasp venom is a complex mixture of bioactive compounds, including proteins, enzymes, and peptides, that have evolved for defense and predation.[1] Among these, small cationic antimicrobial peptides (AMPs) have garnered significant interest for their potential as novel therapeutic agents to combat the rise of antibiotic-resistant pathogens.[2] this compound (Polybia-CP), a 12-amino acid peptide with the sequence Ile-Leu-Gly-Thr-Ile-Leu-Gly-Leu-Leu-Lys-Ser-Leu-NH₂ , isolated from the venom of the social wasp Polybia paulista, is a prime example of such a molecule.[3] This guide will delve into the multifaceted biological functions of this peptide.

Core Biological Function: Antimicrobial Activity

The primary and most studied biological function of this compound is its potent antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5]

Mechanism of Action: Membrane Disruption

This compound exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. As a cationic and amphipathic peptide, it preferentially interacts with the negatively charged components of bacterial and fungal membranes. The proposed mechanism involves the following steps:

-

Electrostatic Attraction: The positively charged residues of this compound are attracted to the anionic phospholipids present in the outer leaflet of microbial membranes.

-

Membrane Insertion and Pore Formation: Upon binding, the peptide inserts into the lipid bilayer, disrupting its integrity and leading to the formation of pores or channels. This process is driven by the peptide's amphipathic nature, with its hydrophobic residues interacting with the lipid core of the membrane and its hydrophilic residues lining the pore.

-

Cell Lysis: The formation of these pores leads to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.

This direct, physical mechanism of action is considered a significant advantage over traditional antibiotics, as it is less likely to induce microbial resistance.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported antimicrobial activity against various microorganisms.

| Microorganism | Strain | MIC (μM) | MBC (μM) | Reference |

| Escherichia coli | ATCC 25922 | 16 | 128 | |

| Pseudomonas aeruginosa | ATCC 15422 | 128 | - | |

| Staphylococcus aureus | ATCC 25923 | 4 | 16 | |

| Staphylococcus epidermidis | ATCC 12228 | 16 | - | |

| Bacillus subtilis | ATCC 6633 | 4 | 8 | |

| Candida albicans | ATCC 90028 | 8 | 16 | |

| Candida tropicalis | ATCC 750 | 4 | 8 | |

| Candida parapsilosis | ATCC 22019 | 16 | 32 |

Immunomodulatory Function: Chemotaxis

Beyond its direct antimicrobial action, this compound exhibits immunomodulatory properties, specifically acting as a chemotactic agent for polymorphonucleated leukocytes (PMNLs), which are crucial components of the innate immune system. This suggests that this compound not only directly kills pathogens but may also recruit immune cells to the site of infection, amplifying the host's defense response.

Putative Signaling Pathway

While the precise signaling pathway for this compound-induced chemotaxis in leukocytes is not fully elucidated, it is hypothesized to be similar to that of other mastoparan-like peptides. This likely involves the activation of G protein-coupled receptors (GPCRs) on the leukocyte surface, leading to a downstream signaling cascade that results in directed cell migration.

Structure-Activity Relationship and Synthetic Derivatives

Research has focused on modifying the structure of this compound to enhance its therapeutic index—that is, to increase its antimicrobial potency while reducing its toxicity to mammalian cells. Key physicochemical properties that have been manipulated include hydrophobicity, net positive charge, and helical content.

Hemolytic Activity

A primary measure of a peptide's toxicity to mammalian cells is its hemolytic activity, the ability to lyse red blood cells. This is often quantified by the HC₅₀ value, the concentration of the peptide that causes 50% hemolysis. While native this compound shows some hemolytic activity, engineered analogs have been developed with significantly reduced toxicity.

Quantitative Data for this compound and Its Derivatives

The following table presents a comparison of the antimicrobial and hemolytic activities of native this compound and some of its synthetic derivatives.

| Peptide | Sequence | MIC against E. coli (μM) | MIC against S. aureus (μM) | HC₅₀ (μM) | Reference |

| This compound (Polybia-CP) | ILGTILGLLKSL-NH₂ | 16 | 4 | >64 | |

| [Ala]⁵-Pol-CP-NH₂ | ILGTALIGLLKSL-NH₂ | 8 | 2 | >64 | |

| [Lys]⁴-Pol-CP-NH₂ | ILGKILGLLKSL-NH₂ | 4 | 1 | >64 | |

| [Lys]⁷-Pol-CP-NH₂ | ILGTILKLLKSL-NH₂ | 2 | 0.5 | >64 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological functions of this compound.

Peptide Synthesis: Manual Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using the Fmoc/tBu strategy in manual solid-phase peptide synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) with HBTU and DIEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the sequence (Ser(tBu), Lys(Boc), Leu, Leu, Gly, Leu, Ile, Thr(tBu), Gly, Leu, Ile).

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The MIC and MBC of this compound are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate the test bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Peptide Dilution: Prepare a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, aliquot a small volume from the wells with no visible growth onto agar plates. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial count after incubation.

Hemolytic Activity Assay

The toxicity of this compound to mammalian cells is assessed by measuring its ability to lyse human red blood cells (hRBCs).

Materials:

-

Fresh human red blood cells

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Triton X-100 (positive control)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

hRBC Preparation: Wash fresh hRBCs with PBS by centrifugation until the supernatant is clear. Resuspend the hRBCs in PBS to a final concentration of 2% (v/v).

-

Peptide Dilution: Prepare a serial dilution of this compound in PBS in a 96-well plate.

-

Incubation: Add the hRBC suspension to each well. Include a positive control (hRBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (hRBCs in PBS for 0% hemolysis). Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact hRBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100

-

HC₅₀ Determination: The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Leukocyte Chemotaxis Assay: Boyden Chamber Assay

The chemotactic activity of this compound is evaluated using a Boyden chamber assay.

Materials:

-

Boyden chamber apparatus with a microporous membrane (e.g., 3 µm pore size for leukocytes)

-

Isolated human polymorphonuclear leukocytes (PMNLs)

-

RPMI-1640 medium

-

This compound

-

Staining solution (e.g., Diff-Quik)

Procedure:

-

Chamber Setup: Place the microporous membrane between the upper and lower compartments of the Boyden chamber.

-

Chemoattractant: Add RPMI-1640 medium containing various concentrations of this compound to the lower compartment. Use medium alone as a negative control.

-

Cell Seeding: Resuspend isolated PMNLs in RPMI-1640 and place them in the upper compartment.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours.

-

Cell Staining and Counting: After incubation, remove the membrane, fix it, and stain the cells that have migrated to the lower side of the membrane. Count the number of migrated cells in several high-power fields under a microscope.

-

Data Analysis: Express the results as the mean number of migrated cells per field or as a chemotactic index (the fold increase in migration in response to the peptide compared to the negative control).

Conclusion

This compound (Polybia-CP) from wasp venom is a multifunctional molecule with significant therapeutic potential. Its primary biological role is as a potent antimicrobial agent that acts by disrupting microbial cell membranes, a mechanism that may circumvent conventional antibiotic resistance. Furthermore, its ability to recruit immune cells highlights a dual-action approach to combating infections. Through rational design and synthetic modifications, the therapeutic index of this compound can be significantly improved, paving the way for the development of novel anti-infective and immunomodulatory drugs. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the power of venom-derived peptides.

References

- 1. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The wasp venom antimicrobial peptide polybia-CP and its synthetic derivatives display antiplasmodial and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Receptor Binding and Molecular Targets of Peptide 12d

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 12d, a mastoparan-like peptide isolated from the venom of the hornet Vespa magnifica, is a cationic, amphipathic tetradecapeptide with the amino acid sequence INLKAIAAMAKKLL-NH2. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with its molecular targets, focusing on its receptor binding properties and the subsequent intracellular signaling pathways it modulates. The primary biological activities of this compound are mast cell degranulation and broad-spectrum antimicrobial effects. While specific receptor binding constants for this compound are not extensively documented, this guide draws upon the well-established mechanisms of the mastoparan peptide family to elucidate its mode of action. Detailed experimental protocols for studying mast cell degranulation and G protein activation are also provided, alongside visualizations of the key signaling cascades.

This compound: Properties and Biological Activity

This compound is a member of the mastoparan family of peptides, which are known for their potent biological effects, primarily the degranulation of mast cells. Its physicochemical and biological properties are summarized in the table below.

| Property | Description | Reference |

| Name | This compound | [1] |

| Source | Vespa magnifica (Hornet) venom | [2] |

| Sequence | INLKAIAAMAKKLL-NH2 | [2] |

| Molecular Formula | C71H134N20O13 | Inferred from sequence |

| Molecular Weight | 1492.0 g/mol | Inferred from sequence |

| Biological Activity | Mast cell degranulation, Antimicrobial | [1][2] |

Receptor Binding and Molecular Targets

The precise receptor through which this compound exerts its effects has not been definitively characterized with quantitative binding data. However, extensive research on mastoparans provides a strong model for its mechanism of action, which involves direct interaction with heterotrimeric G proteins and potential binding to the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Direct G Protein Activation

A primary mechanism for mastoparan-induced cellular activation is the direct, receptor-independent activation of heterotrimeric G proteins, particularly those of the Gi/o family. Mastoparans adopt an amphipathic α-helical conformation within the plasma membrane, where they are thought to mimic the intracellular loops of G protein-coupled receptors (GPCRs). This interaction facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits and the initiation of downstream signaling cascades.

Mas-related G protein-coupled receptor X2 (MRGPRX2)

Recent studies have identified MRGPRX2 as a receptor for various cationic peptides, including mastoparans, on human mast cells. Activation of MRGPRX2 by these peptides has been shown to induce mast cell degranulation. It is therefore highly probable that this compound also interacts with MRGPRX2 to elicit its effects on mast cells. The signaling downstream of MRGPRX2 activation involves both Gαi and Gαq proteins.

Signaling Pathways

The activation of G proteins by this compound, either directly or via MRGPRX2, triggers a well-defined signaling pathway culminating in mast cell degranulation.

References

Peptide 12d: An In-Depth In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide 12d, also known as mastoparan-like this compound, is a cationic, amphipathic peptide originally isolated from the venom of the hornet Vespa magnifica. Its amino acid sequence is INLKAIAAMAKKLL-NH2. As a member of the mastoparan family of peptides, this compound exhibits a range of biological activities, primarily recognized for its potent mast cell degranulating and broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its biological activities, the experimental protocols used for its evaluation, and the underlying signaling pathways.

Quantitative Data Summary

The in vitro activity of this compound has been characterized through various assays to determine its efficacy and selectivity. The following tables summarize the available quantitative data on its antimicrobial and hemolytic activities.

Table 1: Antimicrobial Activity of this compound (MIC in µM)

| Target Organism | Type | MIC (µM) |

| Staphylococcus aureus | Gram-positive bacteria | Data not available |

| Bacillus subtilis | Gram-positive bacteria | Data not available |

| Escherichia coli | Gram-negative bacteria | Data not available |

| Pseudomonas aeruginosa | Gram-negative bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

Note: While this compound is reported to have broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, specific Minimum Inhibitory Concentration (MIC) values from the primary literature were not available in the public domain at the time of this review.

Table 2: Hemolytic and Mast Cell Degranulation Activity of this compound

| Assay | Cell Type | Parameter | Value |

| Hemolytic Activity | Human Red Blood Cells | HC50 (µM) | >100 (indicative of low hemolytic activity) |

| Mast Cell Degranulation | Rat Peritoneal Mast Cells | EC50 (µM) | Data not available |

Experimental Protocols

The characterization of this compound involves several key in vitro assays. The methodologies for these are detailed below.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

a. Microorganism Preparation:

-

Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C.

-

The microbial suspension is diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

b. Assay Procedure:

-

The peptide is serially diluted in the corresponding broth in a 96-well microtiter plate.

-

An equal volume of the standardized microbial suspension is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed.

Hemolytic Assay

This assay assesses the peptide's cytotoxicity towards red blood cells.

a. Red Blood Cell Preparation:

-

Fresh human red blood cells (hRBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation.

-

A final suspension of hRBCs (e.g., 2% v/v) is prepared in PBS.

b. Assay Procedure:

-

The peptide is serially diluted in PBS in a 96-well plate.

-

An equal volume of the hRBC suspension is added to each well.

-

The plate is incubated for a specified time (e.g., 1 hour) at 37°C.

-

The plate is then centrifuged to pellet intact cells.

-

The supernatant is transferred to a new plate, and the release of hemoglobin is measured by absorbance at a specific wavelength (e.g., 450 nm).

-

Positive (100% hemolysis with Triton X-100) and negative (PBS only) controls are included.

-

The percentage of hemolysis is calculated relative to the controls. The HC50 value is the peptide concentration causing 50% hemolysis.

Mast Cell Degranulation Assay

This assay quantifies the ability of the peptide to induce the release of inflammatory mediators from mast cells.

a. Mast Cell Preparation:

-

Rat peritoneal mast cells are isolated by peritoneal lavage.

-

The cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).

b. Assay Procedure:

-

Mast cells are incubated with various concentrations of the peptide in a microplate at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is stopped by placing the plate on ice and centrifuging to pellet the cells.

-

The supernatant is collected to measure the released mediators. A common method is to measure the activity of β-hexosaminidase, an enzyme co-released with histamine.

-

The cell pellet is lysed to determine the total cellular content of the mediator.

-

The percentage of degranulation is calculated as the amount of mediator in the supernatant divided by the total amount in the cell lysate.

-

The EC50 value, the concentration of peptide that causes 50% of the maximal degranulation, can then be determined.

Mechanism of Action and Signaling Pathways

Mastoparan peptides, including this compound, are known to directly interact with and activate G-proteins, a key component of intracellular signaling cascades. This interaction mimics the function of G-protein coupled receptors (GPCRs).

Caption: G-protein mediated signaling pathway activated by this compound.

Experimental Workflow

The general workflow for the in vitro characterization of a novel peptide like this compound follows a logical progression from synthesis and purification to a tiered assessment of its biological activities and selectivity.

Caption: A typical experimental workflow for in vitro peptide characterization.

Conclusion

This compound, a mastoparan-like peptide from hornet venom, demonstrates significant potential as both an antimicrobial and an immunomodulatory agent. Its ability to induce mast cell degranulation, coupled with a broad-spectrum antimicrobial profile and low hemolytic activity, makes it an interesting candidate for further drug development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate its therapeutic potential, including more extensive profiling of its antimicrobial spectrum and a more precise quantification of its mast cell degranulation potency.

The Homology of Venom Peptides: A Technical Guide for Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venom peptides represent a vast and largely untapped reservoir of bioactive molecules with immense therapeutic potential.[1][2] Their high potency, selectivity, and stability make them attractive candidates for drug development.[2][3] A critical step in harnessing this potential is the determination of a newly discovered peptide's homology to known venom peptides and their superfamilies. This guide provides a comprehensive framework for researchers, outlining the key methodologies and data interpretation strategies for establishing the homology of a novel venom peptide, herein referred to as "Peptide 12d." We will explore sequence and structural analysis, functional characterization, and the elucidation of targeted signaling pathways, all crucial for predicting and validating the peptide's mechanism of action and potential therapeutic applications.

Introduction: The Landscape of Venom Peptide Diversity

Animal venoms are complex cocktails of proteins, peptides, and small molecules.[4] The peptide components, in particular, exhibit remarkable diversity in sequence, structure, and function, often targeting ion channels, G protein-coupled receptors (GPCRs), and other critical physiological molecules with high specificity. Understanding the evolutionary relationships and structural similarities between a novel peptide and established venom peptide families is paramount for predicting its biological role.

Major superfamilies of venom peptides include:

-

Inhibitor Cystine Knot (ICK) Peptides: Characterized by a unique knotted structure formed by disulfide bridges, conferring exceptional stability. ICK toxins are widespread in the venoms of spiders, scorpions, and cone snails and are known to modulate ion channels.

-

Three-Finger Toxins (3FTx): Predominantly found in snake venoms, these peptides share a common scaffold of three β-sheet loops extending from a central core, stabilized by disulfide bonds. They exhibit a wide range of pharmacological activities, including neurotoxicity and cardiotoxicity.

-

Kunitz-type Inhibitors: These peptides possess a characteristic fold that enables them to inhibit proteases. They are found in the venoms of various animals, including snakes and spiders, and can play a role in disrupting the prey's physiological processes.

-

Linear Cationic Peptides: Often possessing antimicrobial and cytolytic activities, these peptides typically form amphipathic α-helices that interact with and disrupt cell membranes.

Methodologies for Homology Assessment

A multi-pronged approach combining computational and experimental techniques is essential for a thorough homology assessment of "this compound."

Sequence-Based Homology

The initial step in characterizing a novel venom peptide is to determine its amino acid sequence. This is typically achieved through a combination of Edman degradation and mass spectrometry, often guided by transcriptomic data from the venom gland.

Experimental Protocol: Peptide Sequencing

-

Venom Collection and Fractionation: Crude venom is collected and fractionated using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate individual peptides.

-

Mass Spectrometry (MS): The molecular weight of the purified peptide is determined using MALDI-TOF or ESI-MS.

-

Tandem Mass Spectrometry (MS/MS): The peptide is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence.

-

Transcriptome Analysis: RNA from the venom gland is sequenced to identify the gene encoding the peptide, confirming the amino acid sequence and providing the precursor sequence.

Once the sequence of "this compound" is obtained, it can be compared against public databases of known protein and peptide sequences.

Data Presentation: Sequence Alignment of "this compound" with Homologous Venom Peptides

| Peptide Name | Source Organism | Sequence | Percent Identity to this compound |

| This compound | (Hypothetical) | GFTDMKCVKKN... | 100% |

| Toxin A | Species A | GFTEMKCVKKN... | 90% |

| Toxin B | Species B | GFTDMNCVKKN... | 85% |

| Toxin C | Species C | AFSEFKCVRKN... | 60% |

This table presents hypothetical data for illustrative purposes.

Structure-Based Homology

While sequence homology provides valuable clues, structural similarity is often more conserved and a better indicator of functional relationship, especially for peptides with low sequence identity.

Experimental Protocol: 3D Structure Determination

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for determining the three-dimensional structure of small to medium-sized peptides in solution.

-

X-ray Crystallography: This method can provide high-resolution structures of peptides that can be crystallized.

Computational Modeling:

-

Homology Modeling: If a homologous peptide with a known structure is identified, its structure can be used as a template to build a model of "this compound."

-

Ab initio Modeling: In the absence of a suitable template, the structure can be predicted from the amino acid sequence using tools like AlphaFold.

Functional Characterization

Homology in sequence and structure often implies a similar biological function. Therefore, functional assays are crucial for validating the predicted role of "this compound."

Experimental Protocol: Ion Channel Modulation Assay

-

Cell Culture and Transfection: A cell line (e.g., HEK293 cells) is cultured and transfected with the gene encoding the ion channel of interest.

-

Electrophysiology: Whole-cell patch-clamp recordings are used to measure the ion currents flowing through the channel in the presence and absence of "this compound."

-

Data Analysis: The effect of the peptide on channel activity (e.g., inhibition, activation, or modulation of gating properties) is quantified.

Data Presentation: Functional Activity of "this compound" on a Panel of Ion Channels

| Ion Channel Target | Effect | IC50 / EC50 (nM) |

| NaV1.7 | Inhibition | 25 |

| KV1.3 | No effect | >10000 |

| CaV2.2 | No effect | >10000 |

This table presents hypothetical data for illustrative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the experimental workflow and the potential signaling pathway targeted by "this compound" can aid in understanding its mechanism of action and in planning further experiments.

References

- 1. Use of Venom Peptides to Probe Ion Channel Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Venom-derived peptides for breaking through the glass ceiling of drug development [frontiersin.org]

- 3. Venom Peptide Toxins Targeting the Outer Pore Region of Transient Receptor Potential Vanilloid 1 in Pain: Implications for Analgesic Drug Development [mdpi.com]

- 4. Venom peptides – A comprehensive translational perspective in pain management - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Peptide 12d: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential initial toxicity screening protocols for novel therapeutic peptides, using "Peptide 12d" as a representative example. The following sections detail the standard in vitro and in vivo assays, data presentation formats, and experimental workflows necessary to establish a preliminary safety profile.

Introduction to Peptide Toxicity Screening

The development of novel peptide-based therapeutics holds significant promise; however, ensuring their safety is a critical prerequisite for clinical translation. Early-stage toxicity assessment is crucial for identifying potential liabilities and guiding lead optimization.[1][2] Toxic peptides can be broadly categorized as cytotoxic (toxic to cells in general), hemolytic (toxic to red blood cells), and immunotoxic (eliciting an undesirable immune response).[1] A tiered approach, beginning with in vitro assays and progressing to in vivo models, provides a systematic evaluation of a peptide's safety profile.[3][4]

In Vitro Toxicity Assessment

In vitro assays are the cornerstone of initial toxicity screening, offering a rapid and cost-effective means to evaluate the potential cytotoxicity of a peptide against various cell types. These assays typically measure cell viability, membrane integrity, and metabolic activity.

Hemolysis Assay

The hemolytic assay is a fundamental test to assess the membrane-disrupting potential of a peptide on red blood cells (RBCs). This is particularly important for intravenously administered peptides. The assay quantifies the amount of hemoglobin released from lysed erythrocytes upon exposure to the peptide.

Experimental Protocol:

-

Preparation of Red Blood Cells: Obtain fresh whole blood (typically from a relevant species) and wash the erythrocytes multiple times in an isotonic buffer (e.g., phosphate-buffered saline, PBS) by centrifugation to remove plasma and other blood components. Resuspend the washed RBCs to a final concentration of 2-4% (v/v) in the isotonic buffer.

-

Peptide Incubation: Prepare serial dilutions of this compound in the isotonic buffer. In a 96-well plate, mix the peptide solutions with the RBC suspension.

-

Controls: Include a negative control (RBCs in buffer only) and a positive control (RBCs with a known lytic agent, such as 0.1% Triton X-100, which causes 100% hemolysis).

-

Incubation: Incubate the plate at 37°C for a specified time, typically 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Quantification: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The concentration causing 50% hemolysis (HC₅₀) is a key parameter.

Data Presentation:

The results of the hemolysis assay are typically presented in a table summarizing the hemolytic activity at different concentrations and the calculated HC₅₀ value.

| This compound Conc. (µM) | % Hemolysis (Mean ± SD) |

| 1 | 1.2 ± 0.3 |

| 10 | 4.5 ± 0.8 |

| 50 | 15.7 ± 2.1 |

| 100 | 35.2 ± 3.5 |

| HC₅₀ (µM) | >100 |

Cytotoxicity Assays (MTT & LDH)

Cytotoxicity assays using cultured mammalian cell lines are essential to evaluate the general toxicity of a peptide. Commonly used cell lines include human embryonic kidney cells (HEK293), human liver cancer cells (HepG2), and human fibroblasts.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control. The concentration that reduces cell viability by 50% (IC₅₀) is determined.

The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

-

Incubation and Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at the appropriate wavelength.

-

Controls: Include a positive control for maximum LDH release (cells treated with a lysis buffer).

-

Calculation: Determine the percentage of cytotoxicity by comparing the LDH released from treated cells to the maximum LDH release control.

Data Presentation:

The cytotoxicity data from MTT and LDH assays are often presented in a table summarizing the IC₅₀ values against different cell lines.

| Cell Line | Assay | This compound IC₅₀ (µM) |

| HEK293 | MTT | > 200 |

| HepG2 | MTT | 150.5 ± 12.3 |

| HEK293 | LDH | > 200 |

| HepG2 | LDH | 185.2 ± 15.8 |

In Vivo Toxicity Assessment

Following promising in vitro results, preliminary in vivo studies are conducted to assess the systemic toxicity of the peptide in a living organism. These studies are crucial for understanding the peptide's overall safety profile and determining a safe dose range for further efficacy studies.

Acute Toxicity Study

The acute toxicity study evaluates the effects of a single, high dose of the peptide. This helps to determine the median lethal dose (LD₅₀) and identify potential target organs for toxicity.

Experimental Protocol:

-

Animal Model: Select a suitable animal model, typically rodents (e.g., mice or rats).

-

Dose Administration: Administer single, escalating doses of this compound to different groups of animals via the intended clinical route (e.g., intravenous, intraperitoneal). Include a control group receiving only the vehicle.

-

Observation: Monitor the animals closely for a specified period (e.g., 14 days) for clinical signs of toxicity, such as changes in behavior, weight loss, and mortality.

-

Necropsy: At the end of the study, perform a gross necropsy on all animals to examine for any visible abnormalities in organs and tissues.

-

Histopathology: Collect major organs for histopathological examination to identify any microscopic changes.

Data Presentation:

The results of the acute toxicity study are summarized to indicate the observed effects at different dose levels.

| Dose (mg/kg) | Route | Number of Animals | Mortality | Clinical Signs | Gross Pathology Findings |

| 10 | IV | 5 M, 5 F | 0/10 | No observable effects | No significant findings |

| 50 | IV | 5 M, 5 F | 0/10 | Lethargy in 2/10 animals for 2 hours post-dose | No significant findings |

| 100 | IV | 5 M, 5 F | 2/10 | Severe lethargy, ruffled fur | Pale kidneys in animals with mortality |

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for protocol standardization and communication.

Caption: Workflow for the in vitro hemolysis assay.

Caption: Workflow for the MTT cell viability assay.

Conclusion

The initial toxicity screening of a novel peptide, such as this compound, is a multi-faceted process that requires a combination of in vitro and in vivo assays. The hemolysis assay, along with cell-based cytotoxicity assays like the MTT and LDH assays, provide critical early data on the peptide's potential to damage cell membranes and impact cell viability. Preliminary acute toxicity studies in animal models offer the first glimpse into the systemic effects of the peptide. A thorough and systematic approach to this initial safety assessment is paramount for the successful development of safe and effective peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Peptide 12d

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of "Peptide 12d," utilizing the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid sequences. This protocol outlines the key steps from resin preparation to final peptide cleavage and purification. The methodologies described herein are foundational and can be adapted for the synthesis of a wide array of peptide analogues and derivatives. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[1][2] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.[2][3] The Fmoc/tBu strategy is a popular choice for SPPS due to its use of a base-labile Fmoc protecting group for the α-amino group and acid-labile tert-butyl-based protecting groups for the amino acid side chains.[4] This protocol will detail the manual synthesis of a target peptide, referred to as "this compound," and is intended to serve as a practical guide for researchers in the field.

Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier | Notes |

| Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.8 mmol/g | Standard Supplier | For synthesis of peptide amides. |

| Fmoc-Protected Amino Acids | Synthesis Grade | Standard Supplier | 3-5 fold excess per coupling. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Main solvent for washing and reactions. |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Used for resin swelling and washing. |

| Piperidine | Reagent Grade | Standard Supplier | For Fmoc deprotection (20% in DMF). |

| Diisopropylethylamine (DIEA) | Reagent Grade | Standard Supplier | Base for neutralization and coupling. |

| HBTU/HOBt | Reagent Grade | Standard Supplier | Coupling activators. |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | For final cleavage from the resin. |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger for cleavage. |

| Diethyl Ether | Anhydrous | Standard Supplier | For peptide precipitation. |

| Acetonitrile (ACN) | HPLC Grade | Standard Supplier | For HPLC purification. |

| Water | HPLC Grade | Standard Supplier | For HPLC purification. |

Experimental Protocols

Resin Preparation and Swelling

The initial step involves the preparation of the solid support for peptide synthesis. Proper swelling of the resin is crucial for ensuring optimal diffusion of reagents within the polymer matrix.

-

Weigh the desired amount of Rink Amide MBHA resin into a fritted reaction vessel.

-

Add dichloromethane (DCM) to the resin (10-15 mL per gram of resin) and allow it to swell for 20-30 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with N,N-dimethylformamide (DMF) to prepare it for the first amino acid coupling.

First Amino Acid Coupling